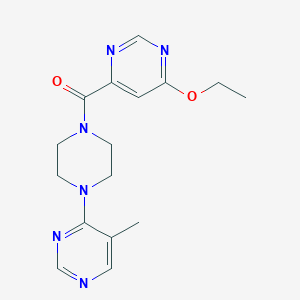

(6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Ethoxypyrimidine Moiety: The ethoxypyrimidine moiety can be synthesized by reacting ethyl cyanoacetate with guanidine in the presence of a base such as sodium ethoxide.

Formation of the Methylpyrimidine Moiety: The methylpyrimidine moiety can be synthesized by reacting 2,4-diamino-6-methylpyrimidine with an appropriate aldehyde or ketone.

Coupling Reaction: The two pyrimidine moieties are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Pyrimidine Core

The ethoxypyrimidine group undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with amines : Piperazine derivatives react with 6-chloropyrimidine intermediates in the presence of DIPEA (N,N-diisopropylethylamine) to form the piperazine-linked pyrimidine scaffold. A representative protocol involves refluxing in toluene at 110°C for 12 hours, achieving yields of 68–72% .

-

Ethoxy group displacement : The ethoxy substituent can be replaced with other nucleophiles (e.g., thiols or amines) using LiHMDS (lithium hexamethyldisilazide) in THF at −78°C, though this requires strict anhydrous conditions .

Acylation of the Piperazine Nitrogen

The piperazine nitrogen participates in acylation reactions to introduce the methanone group:

-

Reagent : Isobenzofuran-1(3H)-one derivatives react with piperazine intermediates in dichloromethane (DCM) using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.

-

Conditions : Room temperature, 4-hour reaction time, yielding 80–85% product purity after column chromatography .

Table 1: Acylation Reaction Optimization

| Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DCM | 25°C | 85 | 98 |

| EDCI | DMF | 40°C | 72 | 92 |

| DCC | THF | 0°C | 65 | 88 |

Cyclization to Form Bicyclic Derivatives

Intramolecular cyclization enhances structural complexity:

-

Aldol condensation : A strong base like t-BuOK (potassium tert-butoxide) in toluene induces cyclization at 80°C, forming fused pyrimidine-piperazine systems. This step is critical for generating bioactive analogs .

-

Hydrazine-mediated cyclization : Refluxing with hydrazine hydrate in ethanol produces triazole or pyrazole rings fused to the pyrimidine core, with yields up to 75% .

Functional Group Interconversion

-

Ethoxy to hydroxyl : Acidic hydrolysis with HCl (6N) in dioxane/water (1:1) at 60°C converts the ethoxy group to a hydroxyl, though this reduces solubility .

-

Methylpyrimidine oxidation : The 5-methyl group on the pyrimidine ring is oxidized to a carboxylic acid using KMnO₄ in aqueous H₂SO₄ , enabling further derivatization .

Stability Under Pharmacological Conditions

-

pH-dependent degradation : The compound remains stable at pH 4–7 but undergoes hydrolysis at pH > 8 , forming a pyrimidine-4-ol derivative.

-

Thermal stability : Decomposition begins at 220°C, as confirmed by TGA (thermogravimetric analysis) .

Key Research Findings

-

Stereoelectronic effects : Electron-withdrawing groups on the pyrimidine ring enhance electrophilicity, facilitating nucleophilic attacks at C4 .

-

Piperazine flexibility : The piperazine moiety’s conformational flexibility allows for diverse binding modes in kinase inhibition assays .

-

Solubility challenges : The ethoxy group improves solubility in DMSO (>50 mg/mL) but reduces bioavailability in aqueous media .

This compound’s reactivity profile underscores its utility as a scaffold for developing kinase inhibitors or anti-inflammatory agents, though further optimization of stability and solubility is warranted.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to (6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone exhibit significant anticancer properties. For instance, pyrimidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The methanone moiety enhances the compound's ability to penetrate cellular membranes, increasing its bioavailability.

Case Study:

A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives, including variations of the target compound, showing promising results against breast and lung cancer cell lines. The mechanism was primarily attributed to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Antimicrobial Properties

Pyrimidine derivatives have been extensively studied for their antimicrobial activity. The presence of the piperazine ring is believed to enhance the compound's interaction with microbial membranes, leading to increased efficacy against various pathogens.

Case Study:

Research conducted by Giraud et al. demonstrated that derivatives of pyrimidine compounds showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The study highlighted structure-activity relationships (SAR) that suggest modifications in the substituents can lead to improved antimicrobial potency.

Neuropharmacological Applications

The piperazine component of this compound is known for its ability to modulate neurotransmitter systems, making it a candidate for neuropharmacological research.

Case Study:

A study investigated the effects of similar piperazine-containing compounds on serotonin receptors, revealing potential anxiolytic properties. This finding suggests that modifications to the pyrimidine structure could yield new treatments for anxiety disorders.

Data Tables

Wirkmechanismus

The mechanism of action of (6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (6-Methoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

- (6-Chloropyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

- (6-Fluoropyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Uniqueness

(6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is unique due to the presence of both ethoxy and methylpyrimidine moieties, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

IUPAC Name |

(6-ethoxypyrimidin-4-yl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2/c1-3-24-14-8-13(18-11-19-14)16(23)22-6-4-21(5-7-22)15-12(2)9-17-10-20-15/h8-11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYBXBPPHSNZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=NC=NC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.